2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide
Overview
Description
2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives : A study demonstrated the synthesis of a series of compounds related to 2-(3-Chlorophenyl)-N-methoxy-N-methylacetamide, which were then screened for enzyme inhibitory activities. These compounds showed activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in medicinal chemistry (Rehman et al., 2013).
Development of New Reagents : Research has been conducted to develop new reagents for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, which is derived from compounds like this compound. This has applications in organic synthesis, providing a pathway for creating a variety of complex molecules (Manjunath, Sane, & Aidhen, 2006).
Antifungal Activity : Some derivatives of this compound have shown moderate antifungal activity, indicating their potential use in developing new antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Study of Complexes and Photoconversion : Investigations into complexes formed with 4-methoxy-1-methylpyridone and related compounds have been conducted. These studies have implications for understanding chemical reactions under specific conditions, such as photoconversion (Fujiwara, Tanaka, Tanaka, & Toda, 1989).
Inhibition of Lipase and α-Glucosidase : Derivatives of this compound have been studied for their inhibitory effects on lipase and α-glucosidase, enzymes relevant in metabolic diseases such as diabetes (Bekircan, Ülker, & Menteşe, 2015).
Manipulation in Solvent Systems : Research on manipulating N-methylacetamide inclusion compounds with a xanthenol host, related to this compound, provides insights into molecular interactions and crystal structures, useful in material science and chemistry (Sayed, Jacobs, & Taljaard, 2015).
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-methoxy-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRDVUYTWZOECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=CC=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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